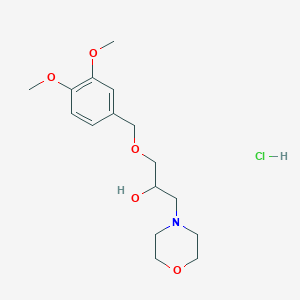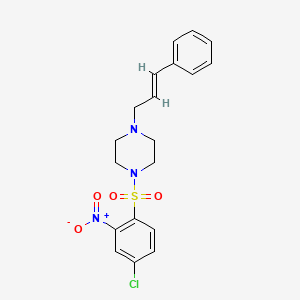
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide" is a part of a broader category of chemicals known for their potential in various fields of chemistry and pharmacology. These compounds are characterized by their complex molecular structure that involves chlorophenyl, pyridazinyl, thio, and trifluoromethyl phenyl groups, contributing to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar acetamide compounds often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of related pyridazine derivatives has been accomplished through reactions starting from appropriate phenylacetate precursors, followed by various coupling and functionalization reactions to introduce the desired substituents (Narayana et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, demonstrating complex arrangements of atoms and bonds. These structures are often stabilized by a combination of hydrogen bonds and other non-covalent interactions, such as π-π stacking and halogen bonds, contributing to their solid-state organization and potentially affecting their reactivity and properties (Boechat et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives like the one can undergo various chemical reactions, including nucleophilic substitution, condensation, and redox reactions, depending on their functional groups. The presence of a pyridazine ring and chlorophenyl group can influence the electron distribution across the molecule, affecting its reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, crystal structure analysis of similar compounds reveals how molecular packing, hydrogen bonding, and other intermolecular forces influence their physical state and stability (Narayana et al., 2016).
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacological Applications
Pyridazinone compounds, including derivatives similar to the compound , have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering a promising route for the development of anti-inflammatory and analgesic agents. These compounds have shown significant oral anti-inflammatory potency and gastric safety in animal models, alongside potential applications in the treatment of pain and inflammation associated with conditions such as arthritis (Asif, 2016).
Environmental Sciences and Toxicity Studies
The environmental impact and toxicity of various chemical compounds, including those structurally related to 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, have been a subject of research. For instance, the study of thiophene analogues of known carcinogens has provided insights into potential carcinogenicity and environmental persistence of novel chemical entities, offering a foundation for evaluating the environmental and health risks associated with new compounds (Ashby et al., 1978).
Synthesis and Chemical Properties
Research into the synthesis and physico-chemical properties of compounds like 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has expanded the understanding of their reactivity, stability, and potential applications in various domains, including organic synthesis and the development of novel pharmaceuticals. The exploration of synthetic methodologies and the evaluation of chemical properties facilitate the discovery of new drugs and materials with improved efficacy and safety profiles (Saeed et al., 2017).
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3OS/c20-14-5-1-12(2-6-14)16-9-10-18(26-25-16)28-11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYKXMXPVDOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/no-structure.png)

![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)
![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B2483028.png)

![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)
